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molecular formula C11H9N B3031410 4-Ethenylisoquinoline CAS No. 31601-81-7

4-Ethenylisoquinoline

Cat. No. B3031410
M. Wt: 155.2 g/mol
InChI Key: YVLCAGWATYOREA-UHFFFAOYSA-N
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Patent
US06943183B2

Procedure details

4-Bromoisoquinoline (10 g, 0.048 mol), Pd(OAc)2 (1.07 g, 0.0048 mol), (o-tol)3P (2.95 g, 0.0096 mol), Et3N (13.06 mL, 0.096 mol) and a saturated soln. of ethylene in MeCN (100 mL) were placed in a seal reaction apparatus and heated to 100° C. for 2 days. Solvent was removed in vacuo and EtOAc was added. Washed the organic layer with H2O (2×), sat. NaHCO3 (2×), and brine. The organic solution was dried over MgSO4 and the solvent was removed in vacuo. A brown oil (7.0 g) was obtained and chromatographed using SiO2, DCM/1% MeOH to DCM/2%MeOH giving a yellow oil (5.57 g, 75% yield). MS APCI (156), [M+H]+; anal. calcd. for C11H9N1.0.07H2O, MWC=156.46, C, 84.44%; H, 5.89%; N, 8.95%. found C, 84.48%; H, 5.84%; N, 8.66%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(o-tol)3P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.06 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.07 g
Type
catalyst
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.[CH3:12][CH2:13]N(CC)CC.C=C>CC#N.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:12]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1)=[CH2:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC=C12
Step Two
Name
(o-tol)3P
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
13.06 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
1.07 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo and EtOAc
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
Washed the organic layer with H2O (2×), sat. NaHCO3 (2×), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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